![molecular formula C13H14ClNO3 B2575512 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide CAS No. 855715-40-1](/img/structure/B2575512.png)
2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide
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Overview
Description
The compound “2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a spirocyclic structure, which means it has two rings sharing a single atom . The molecule also contains a benzodioxole group and a cyclopentane ring, both of which are common structural motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic system, a benzodioxole ring, and a cyclopentane ring . The exact 3D structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and chloro groups, which are common functional groups in organic chemistry. The benzodioxole and cyclopentane rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Scientific Research Applications
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Synthetic Chemistry and Drug Development
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Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-8-12(16)15-9-3-4-10-11(7-9)18-13(17-10)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQKWVYPRKDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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